Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester
Description
Systematic IUPAC Name Construction
The IUPAC name of this compound is derived from its parent structure, benzoic acid , modified by esterification and substitution with azo-linked functional groups. The systematic name is constructed as follows:
- Parent chain : The core structure is benzoic acid, identified by the carboxylic acid group (-COOH) at position 1 of the benzene ring.
- Substituents :
- Two 4-methylbenzoate groups are attached at positions 3 and 3' of the central benzene ring.
- Each benzoate group is further substituted with an azo (-N=N-) linkage connected to a 2-hydroxy-3,1-naphthalenediyl moiety via an iminocarbonyl (-NH-C=O-) bridge.
- The central 1,4-phenylene group is substituted with chlorine atoms at positions 2 and 5.
- Esterification : The carboxylic acid groups of the benzoic acid moieties are esterified with bis(1-methylethyl) (isopropyl) groups.
The full IUPAC name reflects these structural features in a hierarchical manner, ensuring unambiguous identification.
Structural Formula and Key Features
The compound’s structural formula (Figure 1) highlights several critical components:
| Feature | Description |
|---|---|
| Central phenylene core | A benzene ring with chlorine atoms at positions 2 and 5. |
| Azo linkages (-N=N-) | Connect the naphthalenediyl groups to the central phenylene core. |
| Iminocarbonyl bridges | Link the azo groups to the naphthalenediyl moieties. |
| Naphthalenediyl groups | Fused bicyclic aromatic systems with hydroxyl (-OH) substituents. |
| Ester groups | Bis(1-methylethyl) esters at the carboxylic acid termini. |
Figure 1 : Simplified structural representation of the compound.
Properties
CAS No. |
61815-09-6 |
|---|---|
Molecular Formula |
C50H42Cl2N6O8 |
Molecular Weight |
925.8 g/mol |
IUPAC Name |
propan-2-yl 3-[[3-[[2,5-dichloro-4-[[3-hydroxy-4-[(2-methyl-5-propan-2-yloxycarbonylphenyl)diazenyl]naphthalene-2-carbonyl]amino]phenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-methylbenzoate |
InChI |
InChI=1S/C50H42Cl2N6O8/c1-25(2)65-49(63)31-17-15-27(5)39(21-31)55-57-43-33-13-9-7-11-29(33)19-35(45(43)59)47(61)53-41-23-38(52)42(24-37(41)51)54-48(62)36-20-30-12-8-10-14-34(30)44(46(36)60)58-56-40-22-32(18-16-28(40)6)50(64)66-26(3)4/h7-26,59-60H,1-6H3,(H,53,61)(H,54,62) |
InChI Key |
KTIRDZPYBSANLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4Cl)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)C(=O)OC(C)C)C)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazotization and Coupling Reactions
The synthesis begins with the formation of azo bonds via diazotization of aromatic amines followed by coupling with naphthol derivatives.
Key Steps:
Diazotization :
- A 2,5-dichloro-1,4-phenylenediamine derivative is treated with nitrous acid (HNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.
- Example:
$$
\text{C}6\text{H}3\text{Cl}2(\text{NH}2)2 + 2 \, \text{HNO}2 + 2 \, \text{HCl} \rightarrow \text{C}6\text{H}3\text{Cl}2(\text{N}2^+)2 + 2 \, \text{H}2\text{O} + 2 \, \text{HCl}
$$
[Reaction conducted at 0–5°C; yield >90%].
Coupling :
Formation of Iminocarbonyl Bridges
The azo intermediate undergoes condensation with carbonyl agents (e.g., phosgene or thiophosgene) to introduce iminocarbonyl linkages.
Process Details:
Esterification with Isopropyl Alcohol
The final step involves esterification of the carboxylic acid groups with isopropyl alcohol under acidic catalysis.
Reaction Parameters:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Concentrated H₂SO₄ | |
| Temperature | 60–70°C | |
| Molar Ratio (Acid:Alcohol) | 1:2.5 | |
| Reaction Time | 6–8 hours | |
| Yield | 88–95% |
Mechanism :
$$
\text{COOH} + (\text{CH}3)2\text{CHOH} \xrightarrow{\text{H}^+} \text{COOCH}(\text{CH}3)2 + \text{H}_2\text{O}
$$
Industrial-Scale Production Methods
Optimized Large-Sbatch Synthesis
Industrial protocols emphasize cost efficiency and reproducibility:
- Continuous Diazotization :
- Coupling in Flow Reactors :
- Solvent Recovery :
Performance Metrics:
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Purity | 98.5% | 99.2% |
| Annual Production | N/A | 500–1,000 tonnes |
| Cost per Kilogram | $120–150 | $80–100 |
Purification and Quality Control
Crystallization and Filtration
Analytical Validation
| Technique | Parameter Measured | Specification |
|---|---|---|
| HPLC | Purity | ≥98.5% |
| XRD | Crystallinity | α-phase confirmed |
| FT-IR | Functional groups | Azo, ester peaks |
Comparative Analysis of Methods
Challenges and Solutions
Common Issues:
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Pigment Applications
One of the primary applications of this compound is in the production of pigments. Specifically, it is associated with Pigment Red 221 , which is utilized in various industries including plastics, textiles, and coatings due to its vibrant color and stability.
Case Study: Use in Textiles
In textile applications, Pigment Red 221 has been employed to achieve bright red shades in synthetic fibers. Its excellent lightfastness and resistance to washing make it suitable for high-performance textiles.
Pharmaceutical Applications
The compound's structure allows it to interact with biological systems, making it a candidate for pharmaceutical research. Its potential as an antimicrobial agent has been explored in various studies.
Case Study: Antimicrobial Activity
Research indicates that derivatives of benzoic acid can exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that modifications to the benzoic acid structure can enhance its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.
Material Science
In material science, this compound serves as a precursor for synthesizing polymers and resins. Its chemical reactivity allows it to be incorporated into polymers that require specific thermal or mechanical properties.
Case Study: Polymer Synthesis
A study demonstrated the use of this benzoic acid derivative in creating thermosetting resins that exhibit improved thermal stability and mechanical strength compared to traditional formulations.
Environmental Applications
The environmental impact of synthetic dyes has led to increased interest in developing eco-friendly alternatives from compounds like benzoic acid derivatives.
Case Study: Biodegradable Dyes
Research has focused on synthesizing biodegradable dyes from benzoic acid derivatives that can replace conventional dyes in various applications while minimizing environmental harm.
Mechanism of Action
The mechanism of action of Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Benzoic Acid Derivatives
The following table summarizes critical differences between the target compound and structurally or functionally related benzoic acid derivatives:
Key Structural and Functional Differences:
Complexity and Stability: The target compound’s azo linkages and naphthalene moieties increase rigidity and thermal stability compared to simpler derivatives like benzoic acid or methyl paraben .
Toxicity Profile :
- Quantitative Structure-Toxicity Relationship (QSTR) models indicate that chlorine and azo groups correlate with higher acute toxicity (lower LD50) . For example, the bis(2-chloroethyl) ester analog in has interim health risk thresholds, suggesting similar concerns for the target compound .
Biotransformation Pathways: Unlike non-chlorinated benzoic acids (e.g., aspirin), the target compound’s dichlorophenylene core may resist dioxygenation and ring cleavage, leading to environmental persistence .
Biological Activity
Benzoic acid derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The compound Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester (CAS No. 71566-54-6), also referred to as C.I. Pigment Red 221, is a complex azo compound that has garnered attention in various fields, including dye chemistry and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 925.81 g/mol. It appears as a white powder and has a predicted boiling point of approximately 958.4 °C. Its solubility in water is relatively low at 91 μg/L at 23 °C, indicating its hydrophobic nature which may influence its biological activity and bioavailability .
| Property | Value |
|---|---|
| Molecular Formula | C₅₀H₄₂Cl₂N₆O₈ |
| Molecular Weight | 925.81 g/mol |
| Boiling Point | 958.4 °C |
| Water Solubility | 91 μg/L at 23 °C |
| Density | 1.39 g/cm³ |
| pKa | 9.47 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. Azo compounds are known to undergo reduction to form amines, which can then interact with cellular components such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or gene expression, contributing to the observed biological effects.
Antimicrobial Activity
Research has indicated that certain benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to C.I. Pigment Red 221 can inhibit the growth of various bacterial strains and fungi. The presence of the dichloro-phenylene moiety may enhance these properties by increasing lipophilicity and allowing better membrane penetration.
Antioxidant Properties
Azo compounds have also been evaluated for their antioxidant activities. The hydroxyl groups present in the structure may contribute to free radical scavenging capabilities, which are essential in preventing oxidative stress-related cellular damage. This property could be beneficial in therapeutic applications aimed at diseases characterized by oxidative stress .
Case Studies
-
Antibacterial Efficacy
- A comparative study on the antibacterial effects of several azo compounds revealed that those with similar structures to C.I. Pigment Red 221 demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
-
Toxicological Assessment
- Toxicity studies conducted on animal models indicated that high doses of this compound could lead to liver and kidney damage; however, lower doses showed no significant adverse effects.
- The compound's safety profile suggests it could be used in controlled applications within therapeutic contexts or as a dye with minimal health risks.
Q & A
Q. What are the recommended methods for synthesizing and purifying this benzoic acid-derived azo compound?
Synthesis typically involves multi-step reactions: (1) diazotization of aromatic amines to form azo linkages, (2) esterification using isopropyl alcohol under acidic catalysis, and (3) purification via column chromatography with silica gel and dichloromethane/ethyl acetate gradients. Characterization requires hyphenated techniques:
Q. How can researchers resolve structural ambiguities in this complex azo dye?
Advanced structural elucidation employs:
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., ester group cleavage above 200°C) .
- UV-Vis spectroscopy under acidic/alkaline conditions (pH 2–12) to monitor azo bond degradation (λmax shifts indicate protonation/deprotonation) .
- HPLC monitoring of hydrolysis byproducts (e.g., free benzoic acid) under accelerated aging (40–60°C) .
Q. What interactions occur between this compound and biological macromolecules?
Preliminary screening methods:
- Fluorescence quenching assays with bovine serum albumin (BSA) to measure binding constants (e.g., Stern-Volmer plots) .
- Molecular docking to simulate interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
- In vitro metabolic studies using liver microsomes to identify phase I/II metabolites .
Advanced Research Questions
Q. How can metabolomics approaches elucidate the detoxification pathways of this compound?
A controlled intervention study design is recommended:
- Administer the compound to model organisms (e.g., rodents) and collect biofluids (urine, plasma) at timed intervals .
- Use ¹H-NMR metabolomics to detect glycine conjugates (e.g., hippurate analogs) and phase II metabolites (glucuronides) .
- Pair with LC-MS/MS for untargeted profiling of hydroxylated or de-esterified derivatives .
Q. What molecular mechanisms confer microbial resistance to this compound’s preservative effects?
Investigate stress-response pathways in Saccharomyces cerevisiae:
Q. How can analytical methods be optimized for trace quantification in complex matrices?
Method validation should address:
- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-benzoic acid) in LC-MS/MS to correct for ion suppression .
- Detection limits : Square-wave voltammetry (SWV) with boron-doped diamond electrodes achieves nM-level sensitivity in sunscreen residues .
- Cross-validation : Compare SWV results with GC-MS (derivatization via BSTFA) to resolve false positives .
Q. What thermochemical data are critical for computational modeling of combustion or decomposition?
Key parameters include:
- Molar enthalpy of combustion (ΔHc) : Determine via oxygen bomb calorimetry (reference: benzoic acid ΔHc = -3231 kJ/mol) .
- Heat capacity (Cp) : Fit DSC data to polynomial equations (e.g., Cp = a + bT + cT²) for thermodynamic databases .
- Vapor pressure : Use the Antoine equation with coefficients derived from static vapor-pressure measurements .
Q. How can molecular dynamics (MD) simulations predict aggregation behavior in aqueous solutions?
Simulation protocols:
Q. How should researchers address contradictions in reported thermodynamic or spectral data?
Strategies for reconciliation:
- Multi-laboratory studies : Harmonize NMR (600 MHz vs. 400 MHz) and MS (Q-TOF vs. Orbitrap) protocols .
- Reference materials : Use NIST-certified benzoic acid standards for instrument calibration .
- Meta-analysis : Apply multivariate statistics (PCA) to identify outlier datasets in public repositories (e.g., HMDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
